molecular formula C8H5BrF3NO5S B1382087 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate CAS No. 1403666-47-6

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

Cat. No.: B1382087
CAS No.: 1403666-47-6
M. Wt: 364.1 g/mol
InChI Key: XROGYOMSLQRTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1403666-47-6 . It has a molecular weight of 364.1 and its IUPAC name is this compound . The compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 364.1 .

Scientific Research Applications

Derivatization in High-Performance Liquid Chromatography

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is used in derivatization for high-performance liquid chromatography. For example, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, a related compound, is utilized for preparing carboxylic acid ester derivatives for spectrophotometric detection in liquid chromatography. This process is effective for mono-, di-, and tricarboxylic acids, as well as sterically hindered acids (Ingalls et al., 1984).

Multicoupling Reactions in Organic Synthesis

The compound is employed in multicoupling reactions in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene, a structurally similar compound, reacts with various electrophiles to yield highly functionalized sulfones, which are versatile in synthesis (Auvray et al., 1985).

Radical Trapping in Organic Chemistry

It plays a role in radical trapping studies, particularly in the reduction of α-bromoketones. The spin trapping of radicals formed by reduction of related compounds provides insights into carbon-centered radicals (Aretz et al., 2018).

Lewis Acid Catalysis

Similar trifluoromethanesulfonate compounds, like scandium trifluoromethanesulfonate, are used as Lewis acid catalysts. They assist in acylation of alcohols with acid anhydrides and are particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Kinetic Studies in Chemistry

The kinetics of reactions involving similar bromo-nitro compounds have been studied, providing valuable data for understanding reaction mechanisms. For example, kinetic studies on tetrasubstituted thiophens give insights into the application of the Hammett relationship (Spinelli et al., 1972).

Synthesis and Analysis of Complex Compounds

This compound-related compounds are synthesized and characterized for various purposes, including spectroscopic studies and structural analyses. These compounds have applications in fields like molecular structure determination (Demircioğlu et al., 2019).

Precursor for Chemical Synthesis

Compounds like 2-Trimethylsilylcorannulenyl trifluoromethanesulfonate, derived from similar bromo compounds, are used as precursors for generating synthetically challenging molecules (Sygula et al., 2008).

Trifluoromethylation in Organic Synthesis

The compound's related trifluoromethanesulfonic anhydrides are used in organic synthesis for trifluoromethylation and trifluoromethylthiolation due to their SO2CF3 fragment (Qin et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .

Properties

IUPAC Name

(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROGYOMSLQRTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-methyl-4-nitrophenol (110.0 g, 0.474 mol) in DCM (950 mL) at −70° C. was added Et3N (62.3 g, 0.616 mol) and Tf2O (147.1 g, 0.521 mol). The resulting solution was stirred at −70° C. for 20 min. TLC showed the reaction was complete. Aqueous HCl (0.5 M, 1 L) was added to quench the reaction. The DCM layers were separated, dried over anhydrous Na2SO4, filtered, concentrated in vacuo and purified by silica gel column (Petroleum Ether→Petroleum Ether:EtOAc (20:1)) to afford desired 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate (146.7 g, 85%) as yellow solid. 1H-NMR: 400 MHz, (CDCl3) δ: 8.41 (d, J=2.0 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H), 2.59 (s, 3H).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
62.3 g
Type
reactant
Reaction Step One
Name
Quantity
147.1 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.